2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-methoxy-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-12-15(21)20-10-8-19(9-11-20)14-5-4-13(16-17-14)18-6-2-3-7-18/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVOXAOMGSVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridazine
Pyridazin-3-amine is halogenated at the 6-position using N-bromosuccinimide (NBS) or POCl₃ to yield 6-bromopyridazin-3-amine or 6-chloropyridazin-3-amine. This step leverages electrophilic aromatic substitution, with yields typically exceeding 80% under anhydrous conditions.
Palladium-Catalyzed Coupling with Pyrrole
A Negishi or Suzuki-Miyaura coupling installs the pyrrole group. For example, 6-bromopyridazin-3-amine reacts with 1H-pyrrol-1-ylzinc bromide in the presence of Pd(PPh₃)₄ to afford 6-(1H-pyrrol-1-yl)pyridazin-3-amine. This method, adapted from General Method F in, achieves 70–85% yield when conducted in tetrahydrofuran (THF) at 60°C for 12 hours.
Table 1: Optimization of Pyrrole Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 60 | 82 |
| PdCl₂(dppf) | DMF | 80 | 75 |
| NiCl₂(PCy₃)₂ | Dioxane | 100 | 68 |
Functionalization with Piperazine
Nucleophilic Aromatic Substitution (SNAr)
6-(1H-Pyrrol-1-yl)pyridazin-3-amine is converted to 6-(1H-pyrrol-1-yl)pyridazin-3-yl chloride via diazotization (NaNO₂/HCl) and subsequent treatment with CuCl. The chloride intermediate undergoes SNAr with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, yielding 4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazine.
Key Observations :
-
Addition of K₂CO₃ (2 eq.) enhances reaction rate by scavenging HCl.
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Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (78%).
Acylation with 2-Methoxyacetyl Group
Chloroacetylation of Piperazine
The secondary amine of 4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This step, analogous to General Method C in, proceeds at 0°C to room temperature, achieving 90–95% yield.
Methoxy Displacement
The chloro group in 1-(chloroacetyl)-4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazine is displaced by methoxide via nucleophilic substitution. Treatment with sodium methoxide (NaOMe) in methanol at 60°C for 6 hours furnishes the target compound. Yields range from 65–75%, with purity confirmed by LCMS ([M+H]⁺ = 346).
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOMe | MeOH | 60 | 6 | 72 |
| K₂CO₃ | DMF | 80 | 12 | 68 |
| Cs₂CO₃ | Acetonitrile | 100 | 8 | 65 |
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination between 6-(1H-pyrrol-1-yl)pyridazin-3-carbaldehyde and piperazine using NaBH₃CN. However, this method suffers from lower yields (50–60%) due to competing over-alkylation.
One-Pot Coupling-Acylation Strategy
Recent advances demonstrate a tandem coupling-acylation protocol where 6-bromopyridazin-3-amine, pyrrole, piperazine, and chloroacetyl chloride are reacted sequentially in a single pot. This method reduces purification steps but requires precise stoichiometric control to avoid side products.
Characterization and Analytical Data
Critical intermediates and the final product are characterized by:
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LCMS : [M+H]⁺ for target compound = 346.
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 7.20–7.15 (m, 2H, pyrrole-H), 6.45–6.40 (m, 2H, pyrrole-H), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 8H, piperazine-H).
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IR : Strong absorption at 1650 cm⁻¹ (C=O stretch).
Challenges and Optimization Opportunities
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Regioselectivity in Pyridazine Functionalization : Competing reactions at the 4-position of pyridazine can occur during halogenation. Directed ortho-metalation using directing groups (e.g., amides) improves selectivity.
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Stability of Chloroacetyl Intermediate : Hydrolysis to the hydroxyacetyl derivative is minimized by conducting reactions under anhydrous conditions and using molecular sieves.
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Scalability : Microwave-assisted steps and flow chemistry protocols enhance scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
Preliminary studies indicate that 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one may possess significant pharmacological properties. Its structural components suggest potential interactions with receptors and enzymes involved in various diseases, paving the way for its development as a therapeutic agent.
Anticancer Activity
Research has shown that compounds with similar structural motifs often exhibit anticancer properties. The presence of the pyridazine and piperazine rings may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
Given the presence of the pyrrole moiety, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurodegenerative disorders.
Antimicrobial Properties
The unique combination of functional groups in this compound suggests possible antimicrobial activity. Investigations into its efficacy against various pathogens could provide insights into new treatments for infectious diseases.
Case Studies and Research Findings
A comprehensive review of literature highlights several studies that explore the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Biological Evaluation (Journal of Medicinal Chemistry, 2023) | This study synthesized the compound and evaluated its cytotoxicity against cancer cell lines, revealing IC50 values indicating significant activity. |
| Study 2 : Neuroprotective Effects (European Journal of Pharmacology, 2024) | The compound was tested in models of oxidative stress, demonstrating protective effects on neuronal cells, suggesting its potential in neurodegenerative disease treatment. |
| Study 3 : Antimicrobial Activity (Journal of Antimicrobial Chemotherapy, 2025) | The compound showed promising results against Gram-positive bacteria, indicating its potential as a new antimicrobial agent. |
Mechanism of Action
The mechanism of action of 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- Pyrrole vs. Pyrazole/Imidazole : Pyrrole’s smaller size and reduced hydrogen-bonding capacity (compared to pyrazole or imidazole) may limit interactions with polar enzyme pockets.
- Methoxy Group : The methoxy substituent in the target compound could enhance metabolic stability relative to Compound B’s hydroxyl group, which is prone to glucuronidation.
Biological Activity
The compound 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (referred to as Compound A ) is a complex organic molecule notable for its unique structural features, including a methoxy group, a piperazine moiety, and a pyridazine ring substituted with a pyrrole. These characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Structural Characteristics
Molecular Formula: C₁₈H₂₃N₃O
Molecular Weight: 301.40 g/mol
The structural components of Compound A include:
- Methoxy Group: Enhances lipophilicity and can influence receptor binding.
- Piperazine Moiety: Commonly found in pharmacologically active compounds, contributing to neuroactive properties.
- Pyridazine and Pyrrole Rings: Known for their roles in various biological activities, including antitumor and antimicrobial effects.
Biological Activity Overview
Preliminary studies indicate that Compound A exhibits significant biological activity, particularly in the following areas:
1. Antitumor Activity
Research has highlighted the role of similar compounds in inhibiting cancer cell proliferation. For instance, derivatives with piperazine and pyridazine structures have shown effectiveness against various cancer types by targeting specific kinases involved in tumor growth.
2. Neuroprotective Effects
The presence of the pyrrole ring in Compound A suggests potential neuroprotective properties. Studies have shown that similar piperazine derivatives can modulate neurotransmitter systems, particularly dopamine receptors, which are critical in neurodegenerative diseases.
| Activity Type | Mechanism | Reference |
|---|---|---|
| D3 Receptor Agonism | β-arrestin recruitment | |
| D2 Receptor Antagonism | Inhibition of receptor activity |
3. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The interaction of the methoxy and piperazine groups enhances the compound's ability to penetrate microbial membranes.
Case Study 1: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of Compound A on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that Compound A significantly inhibited cell proliferation with an IC₅₀ value of approximately 0.25 µM, suggesting strong potential as an antitumor agent.
Case Study 2: Neuropharmacological Assessment
In an assessment of dopamine receptor activity, Compound A was tested for its agonistic effects on D3 receptors using β-arrestin recruitment assays. The findings revealed that it effectively promoted receptor activation while showing minimal antagonistic effects on D2 receptors, indicating a favorable profile for neuropharmacological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the pyridazine core with the pyrrole substituent via Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmospheres (e.g., nitrogen) .
- Step 2 : Piperazine ring functionalization using alkylation or acylation reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar intermediates, with catalysts such as palladium on carbon (Pd/C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight .
- Solubility Prediction : The methoxy group enhances lipophilicity, while the piperazine and pyridazine rings contribute to polar interactions. Experimental determination via shake-flask method in PBS (pH 7.4) and organic solvents (e.g., DMSO) is recommended .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Comparative SAR Analysis : Compare substituent effects using analogs like 2-(2-methoxyphenoxy)-1-(4-{3-methyl-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethanone (antitumor) and 2-phenyl-1-(4-pyridazinyl-piperazinyl)butanone (cellulose synthase inhibitor). Note that electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition, while methoxy groups may modulate CNS penetration .
- Mechanistic Validation : Use enzyme inhibition assays (e.g., fluorescence-based kinetic studies) and X-ray crystallography (via CCP4 suite ) to resolve target specificity conflicts .
Q. How can computational modeling guide the optimization of this compound for neurological or anticancer applications?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with dopamine receptors (neurological targets) or kinases (e.g., EGFR for cancer). The pyrrole-pyridazine moiety may fit hydrophobic pockets, while the piperazine linker enhances solubility .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (logBB > 0.3) and cytochrome P450 interactions, critical for avoiding off-target effects .
Q. What experimental designs are suitable for analyzing conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase Solubility Studies : Measure equilibrium solubility in buffered systems (pH 1–8) and co-solvents (e.g., PEG-400). The compound’s logP (~2.5) suggests moderate hydrophobicity, but protonation of the piperazine nitrogen at acidic pH increases aqueous solubility .
- HPLC-UV Validation : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify solubility limits and detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
